molecular formula C13H24O4 B124149 Diethyl dipropylmalonate CAS No. 6065-63-0

Diethyl dipropylmalonate

Cat. No. B124149
CAS RN: 6065-63-0
M. Wt: 244.33 g/mol
InChI Key: NNDOHYGFLASMFR-UHFFFAOYSA-N
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Description

Diethyl Dipropylmalonate is a chemical compound with the molecular formula C13H24O4 . It has a molecular weight of 244.33 and is a pale yellow liquid .


Molecular Structure Analysis

The molecular structure of Diethyl Dipropylmalonate consists of 13 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms . The InChI code for the compound is InChI=1S/C13H24O4/c1-5-9-13 (10-6-2,11 (14)16-7-3)12 (15)17-8-4/h5-10H2,1-4H3 .


Physical And Chemical Properties Analysis

Diethyl Dipropylmalonate is a pale yellow liquid . It has a density of 1.0±0.1 g/cm³, a boiling point of 262.9±8.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 65.8±0.3 cm³ .

Scientific Research Applications

  • Asymmetric Michael Addition Reactions :

    • Diethyl dipropylmalonate is used in asymmetric Michael addition reactions. The addition of α-substituted diethyl malonates to trans-chalcones, with diethyl dipropylmalonate being one of the reactants, yields products with significant enantioselectivity (Bakó et al., 2015).
  • Synthesis of Arylglycines :

    • Diethyl N-Boc-iminomalonate, a derivative of diethyl dipropylmalonate, is used to synthesize substituted aryl N-Boc-aminomalonates, which subsequently produce arylglycines (Calí & Begtrup, 2004).
  • Template Synthesis of Tetra-aza Macrocycles :

    • Diethylmalonate acts as a locking fragment in the synthesis of 14-membered tetra-aza-macrocycles. This demonstrates its role in complex organic syntheses involving copper(II) directed assembly (Fabbrizzi et al., 1996).
  • Mechanistic Study of 1,4-Benzodiazepine-2,5-diones :

    • The reaction between diphenylamine and diethyl 2-phenylmalonate (a related compound to diethyl dipropylmalonate) has been studied for the formation of 1,4-Benzodiazepine-2,5-diones, demonstrating the compound's relevance in pharmacological research (Zhou & Li, 2019).
  • Reactions with Diaryliodonium Salts :

    • Diaryliodonium salts react with dialkyl malonates, including diethyl dipropylmalonate, to produce various organic compounds. This illustrates its utility in reactions involving electron transfer and oxidation-reduction processes (Beringer & Forgione, 1963).

Safety And Hazards

Safety data sheets recommend avoiding contact with skin, eyes, and clothing, and not to ingest or breathe vapors or spray mist . It’s also advised to handle the compound in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

diethyl 2,2-dipropylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDOHYGFLASMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057783
Record name Diethyl dipropylmalonate
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Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl dipropylmalonate

CAS RN

6065-63-0
Record name 1,3-Diethyl 2,2-dipropylpropanedioate
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Record name Diethyl dipropylmalonate
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Record name 6065-63-0
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Record name Diethyl dipropylmalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NB Nechmad, K Iudanov, N Tarannam… - …, 2023 - Wiley Online Library
… Indeed, full conversion of S1 to P1 was observed in the presence of 0.25 equivalents of diethyl dipropylmalonate (a saturated analog of diethyl diallylmalonate). …
S Mondal, RS Narasegowda, B Nagaraj… - … Section E: Structure …, 2005 - scripts.iucr.org
… The title compound was synthesized by treating diethyl dipropylmalonate with sodium hydroxide at 353–363 K for 6 h. The melting point of (I [link] ) was 432 K. The compound was …
Number of citations: 10 scripts.iucr.org
L Xu, K Zhang, X Geng, H Li… - … Communications in Mass …, 2022 - Wiley Online Library
Rationale Exhaled breath contains many substances that are closely related to human metabolism. Analysis of its composition is important for human health, but it is difficult. Since the …

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